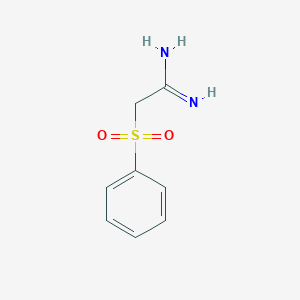

2-Benzenesulphonyl-acetamidine

Description

Contextual Significance within Sulfonamide and Amidine Chemical Space

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its wide spectrum of biological activities. ijpsr.comnih.govfrontiersin.org Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have been developed as antibacterial, anti-inflammatory, anticancer, and antiviral agents. nih.gov The benzenesulfonamide scaffold, in particular, is a well-established pharmacophoric element. ugr.es Researchers have synthesized various benzenesulfonamide derivatives and evaluated their potential as inhibitors of enzymes like carbonic anhydrase and as anticancer agents. ugr.esmostwiedzy.pl

The amidine functional group (-C(=NH)NH₂) is another crucial structural motif in medicinal chemistry, known for its strong basicity and ability to engage in hydrogen bonding. wikipedia.org Amidines are present in a wide array of therapeutic agents, exhibiting antibacterial, antifungal, antiprotozoal, and antiviral properties. nih.gov Aromatic diamidines like pentamidine, for instance, have been used in clinical practice for their potent trypanocidal and leishmanicidal activities. nih.gov

The combination of a sulfonamide and an amidine group within a single molecule, as seen in 2-Benzenesulphonyl-acetamidine, creates a hybrid scaffold with significant potential. Research has shown that combining these two moieties can lead to compounds with novel or enhanced biological activities. For example, new amidines bearing a benzenesulfonyl moiety have been designed and synthesized as selective inhibitors of inducible nitric oxide synthase (iNOS), with potential applications in treating triple-negative breast cancer. ugr.es Similarly, other studies have focused on the synthesis and biological evaluation of amidine sulfonamides and benzene sulfonamides for their antibacterial and antifungal activities. researchgate.net

Overview of Structural Class and Broad Pharmaceutical Relevance

The structural class to which this compound belongs, characterized by the sulfonylamidine linkage, is of significant interest in drug discovery. The sulfonamide portion of the molecule is known to confer a range of pharmacological properties, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory effects. nih.govfrontiersin.org The acetamide component, while simple, is also a feature of many clinically prescribed drugs, contributing to their therapeutic potential in treating infections, convulsions, and pain. nih.gov

The pharmaceutical relevance of this structural class is broad, spanning multiple therapeutic areas:

Antimicrobial Agents: Sulfonamides were the first class of synthetic antibiotics and continue to be a source of new antimicrobial agents. excli.de The combination with an amidine moiety, which also possesses antimicrobial properties, suggests a potential for synergistic or novel mechanisms of action against resistant pathogens. nih.gov

Anticancer Agents: The benzenesulfonamide scaffold is a key feature in several anticancer drugs. nih.gov Research into new benzenesulfonamide derivatives continues to explore their potential in oncology. ugr.es

Enzyme Inhibition: Both sulfonamides and amidines are known to be effective enzyme inhibitors. who.int For example, benzenesulfonamide derivatives have been studied as inhibitors of serine proteases, and amidines are known to inhibit a variety of enzymes, including those involved in parasitic life cycles. nih.gov

The following table provides an overview of the properties of related compounds, highlighting the potential of the this compound scaffold.

| Feature | Sulfonamides | Amidines | Benzenesulfonyl-Amidine Hybrids |

| Core Structure | R-SO₂NH-R' | R-C(=NH)NH₂ | R-SO₂-N-C(=NH)R' |

| Key Properties | Antibacterial, Anti-inflammatory, Diuretic | Strong bases, Enzyme inhibitors, Antiprotozoal | Potential for synergistic activity, Novel enzyme inhibition |

| Therapeutic Areas | Infectious diseases, Inflammation, Diabetes | Infectious diseases, Parasitic diseases, Cancer | Cancer, Infectious diseases, Inflammatory disorders |

Historical Trajectories of Related Chemical Entities in Medicinal Chemistry

The history of sulfonamides in medicine began with the groundbreaking discovery of Prontosil by Gerhard Domagk in the 1930s. wikipedia.orgnih.govsciencehistory.org Initially developed as a dye, Prontosil was found to be effective against bacterial infections in vivo, a discovery that earned Domagk the Nobel Prize. nih.govsciencehistory.org It was later determined that Prontosil is a prodrug, metabolized in the body to the active agent sulfanilamide. wikipedia.org This discovery ushered in the era of antibacterial chemotherapy and led to a "sulfa craze," with numerous sulfonamide derivatives being synthesized and used to treat a wide range of infections during World War II. wikipedia.orghuvepharma.com

The development of amidine-containing drugs also has a rich history, particularly in the treatment of parasitic diseases. The aromatic bis-amidines, such as pentamidine and stilbamidine, were developed and found to have significant activity against trypanosomes. nih.gov The synthesis of these compounds often involves the Pinner reaction, a classic method for converting nitriles to amidines. nih.gov Over the years, the amidine scaffold has been incorporated into a variety of drug candidates targeting different diseases, underscoring its versatility and importance in medicinal chemistry. nih.gov

The convergence of these two historical trajectories is a more recent development, driven by the ongoing search for new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis of hybrid molecules containing both sulfonamide and amidine functionalities represents a modern approach to drug design, building on the established pharmacological profiles of these two important chemical classes. ugr.esresearchgate.net

Propriétés

IUPAC Name |

2-(benzenesulfonyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBWVOQBYPLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507880 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144757-42-6 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzenesulphonyl-acetamidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of benzenesulfonyl chloride with acetamidine under alkaline conditions (e.g., using NaOH or KOH) at low temperatures (e.g., <0°C to minimize side reactions). Purification typically involves recrystallization from ethanol or aqueous mixtures. Key parameters to optimize include stoichiometry, reaction time, and temperature. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography for absolute configuration and bond parameters (e.g., mean C–C bond length = 0.004 Å, as seen in analogous sulfonamides) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, general sulfonamide handling guidelines apply:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- For spills, neutralize with sodium bicarbonate and absorb with inert material.

- Store in a cool, dry environment away from oxidizing agents. Always consult SDS for analogous compounds and institutional safety protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in purity, assay conditions, or structural analogs. To address this:

- Purity validation : Use HPLC or mass spectrometry to confirm compound integrity.

- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent).

- Cross-disciplinary analysis : Compare results with structural data (e.g., X-ray-derived bond angles ) to identify activity-structure relationships. Iterative data triangulation, as emphasized in qualitative research frameworks, is critical .

Q. What methodologies are effective for evaluating this compound as an enzyme inhibitor?

- Methodological Answer :

- Kinetic assays : Determine IC₅₀/Kᵢ values via spectrophotometric monitoring of substrate conversion.

- Docking studies : Use crystallographic data (e.g., sulfonamide moiety geometry ) to model interactions with enzyme active sites.

- Comparative analysis : Benchmark against known sulfonamide inhibitors (e.g., carbonic anhydrase inhibitors) to identify mechanistic parallels .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Derivatization : Modify substituents on the benzene ring (e.g., electron-withdrawing groups) or acetamidine moiety to alter electronic/steric properties.

- Activity testing : Use high-throughput screening (e.g., antimicrobial assays against Gram-positive/-negative strains, as in analogous sulfonamide studies ).

- Computational modeling : Apply DFT or MD simulations to predict binding affinities and guide synthesis priorities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.